(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid
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Overview
Description
“(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid” is a chemical compound with the CAS Number: 929863-40-1 . It has a molecular weight of 381.45 . The IUPAC name for this compound is (2E)-4-oxo-4-[2-(1-piperidinylsulfonyl)ethylamino]-2-butenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23N3O5S/c21-16(4-5-17(22)23)19(14-15-6-8-18-9-7-15)12-13-26(24,25)20-10-2-1-3-11-20/h4-9H,1-3,10-14H2,(H,22,23)/b5-4+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Scientific Research Applications
Synthesis and Chemical Properties
Divergent Synthesis Techniques : Rossi et al. (2007) discuss the divergent synthesis of related compounds, including 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester, indicating the compound's relevance in synthetic chemistry and its potential as a building block for more complex structures (Rossi et al., 2007).
Synthesis of Substituted Pyridines : Kaczanowska et al. (2011) describe a protocol for synthesizing highly substituted pyridines, utilizing compounds similar to the one . This demonstrates the compound's utility in the synthesis of pyridine derivatives, which are important in various chemical processes (Kaczanowska et al., 2011).
Luminescent Properties and Material Science
- Luminescent Molecular Crystals : Zhestkij et al. (2021) synthesized a related compound for use in organic molecular crystals with stable photoluminescence. This suggests potential applications in materials science, particularly in the development of luminescent materials (Zhestkij et al., 2021).
Complexation and Ligand Properties
- Complexation and Structure of Ligands : Woodburn et al. (2010) studied complexes with related compounds, providing insights into their ligand properties and potential uses in coordination chemistry (Woodburn et al., 2010).
Quantum Chemical Investigation
- Quantum Chemical Properties : Bouklah et al. (2012) conducted quantum-chemical calculations on similar compounds, investigating their molecular properties. This research indicates the significance of the compound in quantum chemistry studies, especially for understanding molecular interactions and properties (Bouklah et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
(E)-4-oxo-4-[pyridin-4-ylmethyl(2-pyrrolidin-1-ylsulfonylethyl)amino]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c20-15(3-4-16(21)22)18(13-14-5-7-17-8-6-14)11-12-25(23,24)19-9-1-2-10-19/h3-8H,1-2,9-13H2,(H,21,22)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFKZRXROBSTJI-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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